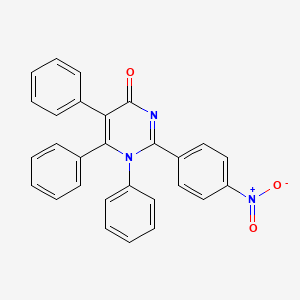

2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one

Description

Properties

CAS No. |

88317-21-9 |

|---|---|

Molecular Formula |

C28H19N3O3 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-1,5,6-triphenylpyrimidin-4-one |

InChI |

InChI=1S/C28H19N3O3/c32-28-25(20-10-4-1-5-11-20)26(21-12-6-2-7-13-21)30(23-14-8-3-9-15-23)27(29-28)22-16-18-24(19-17-22)31(33)34/h1-19H |

InChI Key |

QMEILUXWLUIMKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at a specific temperature range (usually between 10-40°C) for a few hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions, leading to the formation of corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles replace the nitro group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one. It has shown efficacy against both Gram-positive and Gram-negative bacteria. For instance:

- In vitro Studies : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Fungal Inhibition : The compound also exhibited antifungal activity against Candida albicans, indicating its potential use in treating fungal infections .

Antiviral Properties

Recent research has indicated that derivatives of pyrimidine compounds, including this compound, possess antiviral properties:

- HIV Inhibition : Some studies report that related compounds have shown effectiveness against HIV strains, suggesting that this compound could be explored for antiviral drug development .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may also have anti-inflammatory properties:

- Mechanistic Insights : Research indicates that the compound can inhibit pro-inflammatory cytokines and pathways involved in inflammation, which could be beneficial in developing treatments for inflammatory diseases .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Antibacterial Efficacy

A study conducted by Liu et al. demonstrated that this compound effectively inhibited the growth of multidrug-resistant strains of bacteria. The study utilized a broth microdilution method to determine the MIC against various bacterial strains, revealing that the compound outperformed several conventional antibiotics .

Case Study 2: Antiviral Activity Against HIV

In a comparative analysis of various pyrimidine derivatives, researchers found that this compound exhibited significant antiviral activity against HIV strains in vitro. The study measured the effective concentration (EC50) and found promising results that warrant further investigation into its mechanism of action and potential as an antiviral agent .

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is known to inhibit the epidermal growth factor receptor (EGFR) pathway. This inhibition prevents the proliferation and spread of cancer cells by blocking the signaling pathways essential for cell survival and growth . The compound’s structure allows it to bind effectively to the active site of EGFR, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2,4,6-Triphenylpyrimidin-4(1H)-one

- Structure : Lacks the 4-nitrophenyl group present in the target compound.

- Synthesis : Prepared via Pd-catalyzed arylations (e.g., Pd(dba)₂, K₃PO₄, toluene, 90°C), yielding 39–78% depending on substituents .

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

- Structure: Features a dihydropyridinone core with a morpholino substituent and 4-nitrophenyl group.

- Properties: The partially saturated ring may improve solubility but reduce aromatic stability compared to the fully conjugated pyrimidinone system. Morpholino groups are often used to enhance bioavailability in drug design .

5-(4-Methylphenoxy)-4-phenyl-6-(4-nitrophenyl)-2(1H)-pyrimidinone

- Molecular Weight: 399.4 g/mol, slightly lower than the target compound due to the methylphenoxy group replacing a phenyl .

1-(4-Nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

- Structure: Pyrazolo-pyrimidinone hybrid with a nitro group.

- Key Features : Higher nitrogen content (C₁₁H₇N₅O₃) may increase hydrogen-bonding capacity, influencing binding affinity in biological targets .

Physicochemical and Spectroscopic Properties

- IR/NMR Trends: Nitro groups in all compounds show strong absorption near 1500–1600 cm⁻¹ (C=N/C-NO₂ stretching) . Aromatic protons in the target compound’s phenyl groups resonate at δ 7.2–8.3 ppm in DMSO-d₆, similar to analogues .

- Thermal Stability: Trifluoromethyl-substituted pyrimidinones (e.g., ) exhibit enhanced thermal stability due to electronegative substituents .

Biological Activity

2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C29H22N2O2

- Molecular Weight : 430.50 g/mol

- CAS Number : 88317-17-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacteria and fungi.

- Anticancer Potential : The pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Antioxidant Properties : The presence of nitrophenyl groups may contribute to antioxidant effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often act as enzyme inhibitors, disrupting metabolic pathways in target organisms or cancer cells.

- Interference with DNA Synthesis : Some studies suggest that similar pyrimidine derivatives can inhibit DNA synthesis by mimicking nucleobases.

Antimicrobial Studies

A study evaluating the antimicrobial activity of related compounds found that derivatives of triphenylpyrimidines showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains, indicating promising potential for further development as antimicrobial agents.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Similar Compound A | 16 | Escherichia coli |

| Similar Compound B | 64 | Candida albicans |

Anticancer Activity

Research conducted on the anticancer properties of pyrimidine derivatives demonstrated that this compound inhibited the growth of various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

These results suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions (MCRs) involving condensation of aldehydes, nitriles, and β-keto esters under acidic or basic conditions. For example, using ammonium chloride in ethanol under reflux (60–80°C) yields dihydropyrimidinone derivatives, with subsequent nitration introducing the nitro group . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., 10 mol% HCl), and temperature to maximize regioselectivity and yield.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Analyze and NMR spectra for characteristic peaks: pyrimidinone ring protons (δ 6.5–8.5 ppm) and nitrophenyl aromatic protons (δ 8.0–8.5 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms bond lengths (e.g., C–N: ~1.34 Å) and angles (e.g., pyrimidinone ring: ~120°). For example, orthorhombic crystal systems (space group Pna2) with unit cell parameters have been reported for related compounds .

Q. What basic biological assays are suitable for evaluating the antimicrobial activity of this compound?

- Methodological Answer : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Agar diffusion assays can corroborate results, with zones of inhibition >10 mm indicating significant activity .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of the pyrimidinone ring be addressed?

- Methodological Answer : Nitration using fuming HNO/HSO at 0–5°C favors para-substitution on the phenyl ring due to steric and electronic effects. Computational modeling (e.g., DFT calculations) predicts electron-deficient sites, while HPLC monitoring (C18 column, acetonitrile/water mobile phase) tracks intermediate formation .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., nitro group reduction).

- Cytotoxicity Assays : Use MTT assays on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity.

- Dose-Response Modeling : Apply Hill equation analysis to distinguish efficacy from off-target effects .

Q. How can hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

- Methodological Answer : SCXRD reveals intermolecular O–H···O and N–H···O hydrogen bonds (e.g., 2.8–3.0 Å) that stabilize the crystal lattice. These interactions correlate with melting point elevation (e.g., >250°C) and solubility trends in polar aprotic solvents (e.g., DMSO) .

Q. What advanced techniques validate the purity of intermediates during multi-step synthesis?

- Methodological Answer :

- HPLC-PDA : Use a C18 column with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to detect impurities (<0.1%).

- HRMS : Confirm molecular ions (e.g., [M+H] at m/z 303.313 for intermediates) with <5 ppm error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.